Stannsoporfin

Descripción general

Descripción

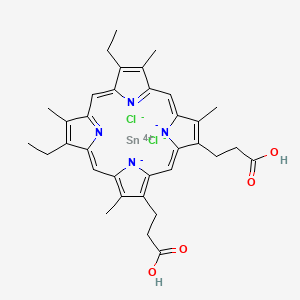

Estannoporfina, también conocido como mesoporfirina de estaño, es un compuesto metaloporfirínico sintético. Es un inhibidor competitivo de la enzima hemo oxigenasa, que juega un papel crucial en el catabolismo del hemo a biliverdina, monóxido de carbono y hierro libre. La estannoporfina se investiga principalmente por su posible uso en el tratamiento de la hiperbilirrubinemia en recién nacidos, una condición que puede provocar ictericia grave .

Aplicaciones Científicas De Investigación

La estannoporfina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química de las metaloporfirinas y el comportamiento del estaño en los anillos de porfirina.

Biología: La estannoporfina se investiga por su papel en la inhibición de la hemo oxigenasa, lo que tiene implicaciones para comprender el metabolismo del hemo y los procesos biológicos relacionados.

Medicina: La principal aplicación médica de la estannoporfina es en el tratamiento de la hiperbilirrubinemia en recién nacidos.

Industria: Las propiedades únicas de la estannoporfina la convierten en un compuesto valioso para diversas aplicaciones industriales, incluido su uso en el desarrollo de nuevos fármacos y el estudio de materiales basados en metaloporfirinas

Mecanismo De Acción

La estannoporfina ejerce sus efectos inhibiendo la enzima hemo oxigenasa. Esta enzima cataliza la descomposición del hemo en biliverdina, monóxido de carbono y hierro libre. Al inhibir la hemo oxigenasa, la estannoporfina previene la conversión del hemo en biliverdina, lo que lleva a una reducción de los niveles de bilirrubina. Este mecanismo es particularmente beneficioso en el tratamiento de la hiperbilirrubinemia en recién nacidos, ya que ayuda a prevenir la acumulación de bilirrubina y el riesgo asociado de ictericia .

Análisis Bioquímico

Biochemical Properties

Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, this compound prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .

Cellular Effects

This compound has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The mechanism of action of this compound involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by this compound . This leads to the accumulation of heme and a reduction in the levels of bilirubin .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are still being researched. It is known that this compound has a half-life of 3.8 hours following intravenous administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are still being researched. It is known that this compound is not absorbed orally .

Metabolic Pathways

This compound is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound is not absorbed orally .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La estannoporfina se sintetiza a través de una serie de reacciones químicas que involucran derivados de porfirina y compuestos de estaño. La síntesis normalmente implica la reducción de los grupos vinílicos en las posiciones C2 y C4 del macrociclo de porfirina para formar grupos etilo. Esto va seguido de la incorporación de estaño como átomo central en el anillo de porfirina .

Métodos de producción industrial

La producción industrial de estannoporfina involucra métodos de síntesis a gran escala para lograr composiciones de alta pureza. Estos métodos están diseñados para producir estannoporfina en grandes cantidades mientras se mantiene la pureza requerida para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La estannoporfina experimenta varias reacciones químicas, que incluyen:

Oxidación: La estannoporfina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes estados de oxidación del átomo de estaño.

Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: La estannoporfina puede participar en reacciones de sustitución donde los ligandos unidos al átomo de estaño son reemplazados por otros ligandos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran estannoporfina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ligandos para reacciones de sustitución. Las condiciones de reacción normalmente involucran temperaturas controladas y niveles de pH para asegurar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes estados de oxidación del estaño, mientras que las reacciones de sustitución dan como resultado nuevos derivados de estannoporfina con diferentes ligandos .

Comparación Con Compuestos Similares

La estannoporfina forma parte de un grupo de metaloporfirinas sintéticas que actúan como inhibidores de la hemo oxigenasa. Compuestos similares incluyen:

Mesoporfirina de zinc: Otra metaloporfirina con efectos inhibitorios similares sobre la hemo oxigenasa.

Mesoporfirina de cromo: Conocida por sus propiedades inhibitorias de la hemo oxigenasa, pero con diferentes perfiles farmacocinéticos.

Mesoporfirina de manganeso: También inhibe la hemo oxigenasa, pero tiene efectos biológicos distintos en comparación con la estannoporfina

La estannoporfina es única debido a su alta potencia y su inhibición específica de la hemo oxigenasa, lo que la convierte en un compuesto valioso para la investigación médica y científica .

Actividad Biológica

Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a metalloporphyrin that has gained attention for its biological activity, particularly in the context of neonatal hyperbilirubinemia and cancer treatment. This article provides a comprehensive overview of the biological effects, mechanisms of action, and clinical applications of SnMP, supported by relevant data tables and case studies.

SnMP primarily functions as a competitive inhibitor of heme oxygenase (HO), the enzyme responsible for the degradation of heme into biliverdin and subsequently bilirubin. By inhibiting HO, SnMP prevents the conversion of heme to biliverdin, leading to an accumulation of heme rather than bilirubin. This mechanism is particularly beneficial in conditions characterized by excessive bilirubin production, such as neonatal jaundice.

1. Treatment of Neonatal Hyperbilirubinemia

Neonatal hyperbilirubinemia is a common condition that can lead to serious complications if untreated. SnMP has been shown to effectively reduce bilirubin levels in newborns.

- Efficacy : In a study involving preterm infants, a single dose of SnMP (6 μmol/kg) significantly reduced the need for phototherapy by over 75% and eliminated the requirement for exchange transfusions in jaundiced term and near-term infants .

- Case Study : A notable case documented the administration of SnMP to a very-low-birth-weight infant with severe hemolytic hyperbilirubinemia, successfully eliminating the need for an exchange transfusion .

2. Potential in Cancer Treatment

Recent studies have explored the potential of SnMP as an immune checkpoint inhibitor in cancer therapy. By targeting HO-1, which is often upregulated in tumors, SnMP may enhance anti-tumor immune responses.

- Research Findings : A preclinical study demonstrated that combining SnMP with chemotherapy improved outcomes in murine models of breast cancer by inhibiting tumor growth and enhancing immune response .

| Study | Cancer Type | Combination Therapy | Outcome |

|---|---|---|---|

| Adhikari et al., 2018 | Breast Cancer | SnMP + 5-Fluorouracil | Improved anti-tumor response; enhanced survival rates . |

Safety and Efficacy Concerns

While SnMP has shown promise in various applications, safety concerns regarding heme accumulation must be addressed. Studies indicate that while heme levels may rise due to HO inhibition, mechanisms exist for its excretion and metabolism . Further research is needed to fully understand the long-term implications of heme accumulation following SnMP treatment.

Summary of Findings

- Inhibition of Bilirubin Production : SnMP effectively reduces bilirubin levels in neonates, demonstrating superiority over traditional treatments like phototherapy.

- Cancer Therapy Potential : Emerging evidence suggests that SnMP could serve as an adjunct therapy in cancer treatment by modulating immune responses.

- Safety Profile : Ongoing evaluations are necessary to ascertain the long-term safety and efficacy of SnMP, particularly concerning heme metabolism.

Propiedades

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N4O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106344-20-1 | |

| Record name | Stannsoporfin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNSOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tin mesoporphyrin interact with its primary target?

A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]

Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?

A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]

Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?

A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.

Q4: How does SnMP impact naive T cell activation and proliferation?

A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.

Q5: What is the molecular formula and weight of tin mesoporphyrin?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.

Q6: What SHE regulations are relevant to the research and development of SnMP?

A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.

Q7: What is known about the absorption and distribution of SnMP?

A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]

Q8: Does SnMP impact the activity of drug-metabolizing enzymes?

A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.

Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?

A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]

Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?

A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:

- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []

- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.